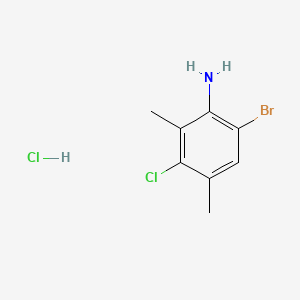

6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride

Description

6-Bromo-3-chloro-2,4-dimethylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀BrClN·HCl (calculated based on substituent positions). This compound features a benzene ring substituted with bromine (position 6), chlorine (position 3), and methyl groups (positions 2 and 4), with an amine group (-NH₂) protonated as a hydrochloride salt. It is primarily utilized in pharmaceutical and chemical synthesis, particularly in diazo-reaction processes for azo dye or drug intermediate production . Analytical methods, such as HPLC with a Hypersil BDS C18 column and acetonitrile-water mobile phase, are employed for its quantification, achieving a linear range of 5.0–200.0 mg·L⁻¹ and recovery rates of 96.6–103.0% .

Properties

Molecular Formula |

C8H10BrCl2N |

|---|---|

Molecular Weight |

270.98 g/mol |

IUPAC Name |

6-bromo-3-chloro-2,4-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-4-3-6(9)8(11)5(2)7(4)10;/h3H,11H2,1-2H3;1H |

InChI Key |

FCFQLFRQPWUADM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride typically involves the halogenation of 2,4-dimethylaniline. The process includes:

Chlorination: The addition of a chlorine atom at the 3rd position.

These reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts.

Industrial Production Methods

In industrial settings, the production of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Medicine: It may serve as a precursor in the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the aniline group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Differences |

|---|---|---|---|

| 6-Bromo-3-chloro-2,4-dimethylaniline HCl | Br (6), Cl (3), Me (2,4) | C₈H₁₀BrClN·HCl | Dual halogen (Br, Cl) and dual Me groups |

| 5-Bromo-3-fluoro-2,4-dimethylaniline HCl | Br (5), F (3), Me (2,4) | C₈H₁₀BrFN·HCl | F instead of Cl at position 3 |

| 4-Bromo-2,5-dimethylaniline HCl | Br (4), Me (2,5) | C₈H₁₀BrN·HCl | Br shifted to position 4; no Cl |

| 6-Bromo-2,4-dimethylaniline HCl | Br (6), Me (2,4) | C₈H₁₁BrN·HCl | No Cl at position 3 |

- Electronic Effects: The presence of Cl (electron-withdrawing) at position 3 in 6-Bromo-3-chloro-2,4-dimethylaniline HCl increases electrophilicity compared to its fluoro () or non-halogenated analogs. This enhances reactivity in electrophilic substitution reactions .

Physicochemical and Analytical Properties

Table 2: Analytical and Solubility Data

| Compound Name | Solubility (Mobile Phase) | HPLC Detection (λ) | Recovery Rate (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Bromo-3-chloro-2,4-dimethylaniline HCl | Acetonitrile-water (60:40) | 210 nm | 96.6–103.0 | 289.97 (calc.) |

| 6-Bromo-2,4-dimethylaniline HCl | Similar (inferred) | 210 nm (inferred) | Not reported | 254.53 (calc.) |

| 5-Bromo-3-fluoro-2,4-dimethylaniline HCl | Data not available | — | — | 273.56 (calc.) |

Biological Activity

6-Bromo-3-chloro-2,4-dimethylaniline hydrochloride is a chemical compound with potential biological activities that warrant detailed exploration. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at understanding its pharmacological properties and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₈BrClN

- Molecular Weight : 227.51 g/mol

- CAS Number : 89283-91-0

- IUPAC Name : 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride

Biological Activity Overview

The biological activity of 6-Bromo-3-chloro-2,4-dimethylaniline hydrochloride has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of research include:

- Antimicrobial Activity : Studies have indicated that derivatives of halogenated anilines exhibit antimicrobial properties. The presence of bromine and chlorine atoms in the structure may enhance these effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Some research suggests that compounds similar to 6-Bromo-3-chloro-2,4-dimethylaniline may possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival.

- Neuropharmacological Effects : There is emerging evidence that certain aniline derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, indicating a promising alternative for treating infections.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| 6-Bromo-3-chloro-2,4-dimethylaniline | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that 6-Bromo-3-chloro-2,4-dimethylaniline hydrochloride can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was observed to induce apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Mitochondrial dysfunction |

Neuropharmacological Effects

Research into the neuropharmacological properties of similar compounds has highlighted their potential to modulate neurotransmitter levels, particularly serotonin and dopamine. This suggests a possible application in treating mood disorders or neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.